molecular formula C18H34Cl2O2 B1634557 Dichlorostearic acid CAS No. 31135-63-4

Dichlorostearic acid

Cat. No.: B1634557
CAS No.: 31135-63-4
M. Wt: 353.4 g/mol
InChI Key: GKGVPDQNHDBNDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dichlorostearic acid, specifically identified as 9,10-dichlorostearic acid, is a chlorinated fatty acid of significant interest in biochemical and environmental research. It was initially isolated as a metabolite from the pathogenic fungus Verticillium dahliae . This compound is recognized as a type of organochlorine pollutant found in the environment, for instance, in freshwater fish . A key area of research involves its metabolism within human cells; studies using cultured human cell lines have shown that these cells incorporate this compound into phospholipids and neutral lipids. The cells then metabolize it via β-oxidation, sequentially converting it to dichloropalmitic acid and then to dichloromyristic acid . Notably, further β-oxidation is hindered, likely due to the chlorine atoms, leading to the secretion of dichloromyristic acid from the cells. This process is considered a potential cellular defense mechanism for removing such xenobiotic compounds . Some biological studies also suggest that this compound may inhibit the mutagenicity of some indirectly-acting mutagens, possibly through the inactivation of Cytochrome P450 enzymes . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,2-dichlorooctadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(19,20)17(21)22/h2-16H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGVPDQNHDBNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)O)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31135-63-4
Record name Octadecanoic acid, dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031135634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Scientific Research Applications

Biochemical and Metabolic Research

Incorporation and Metabolism in Human Cells
Dichlorostearic acid has been studied for its incorporation into human cell lines, specifically the INT 407 epithelial cells. Research indicates that these cells can uptake this compound and metabolize it into shorter-chain chlorinated fatty acids, such as dichloropalmitic acid and dichloromyristic acid, likely through β-oxidation processes. The study revealed that about 80% of the incorporated chlorinated fatty acids were this compound, with minor metabolites detected in both neutral lipids and phospholipids .

Impact on Membrane Properties
The presence of this compound can alter the fluidity and permeability of cellular membranes. Its bulky structure may interfere with membrane functions, leading to increased leakage of cellular components, which is a crucial aspect when assessing the physiological impact of chlorinated fatty acids . This property makes this compound a valuable tool for studying membrane dynamics and cellular responses to environmental stressors.

Environmental Studies

Bioaccumulation in Aquatic Organisms
this compound has been shown to bioaccumulate in aquatic organisms. Studies involving perch indicated that this compound was taken up and incorporated into lipids across various organs, including the brain. Such bioaccumulation raises concerns regarding the ecological impact of chlorinated compounds from industrial sources . The relative composition of chlorinated fatty acids in fish varies with proximity to pollution sources, highlighting the importance of this compound as a biomarker for environmental monitoring.

Pharmacological Applications

Potential in Drug Metabolism Studies
this compound's unique properties make it a candidate for pharmacological research, particularly in drug metabolism and toxicity studies. Its ability to integrate into lipid membranes can affect drug absorption and efficacy, providing insights into how chlorinated compounds influence pharmacokinetics and pharmacodynamics .

Case Studies

Study Focus Findings
Åkesson-Nilsson (2000)Human Cell MetabolismDemonstrated incorporation and degradation of this compound in INT 407 cells; identified metabolites through XSD detection methods .
Conacher et al. (1984)Aquatic BioaccumulationShowed that this compound was incorporated into lipids of various fish organs; indicated lower turnover rates compared to oleic acid .
Gustafson-Svard et al. (1999)Metabolic StabilityConfirmed that human cells metabolize this compound primarily to dichloromyristic acid; highlighted its biological stability .

Chemical Reactions Analysis

Rearrangement Reactions

Dichlorostearic acid undergoes significant structural rearrangement under alkaline conditions. When treated with alcoholic potash (20% potassium hydroxide in ethanol) at 150°C , it forms stearolic acid (a conjugated diene) through a bond rearrangement mechanism .

Reaction ConditionsProductKey Observations
20% alcoholic potashStearolic acidNear-theoretical yield; confirmed via m.p., mixing tests, and Zn-salt analysis
Temperature: 150°CRearrangement involves H-atom shifts and bond reorganization

This reaction highlights this compound’s propensity for isomerization under high-temperature alkaline conditions, a property distinct from non-chlorinated stearic acid derivatives.

Thermal Decomposition

The thermal stability of this compound varies by isomer. For 9,10-dichlorostearic acid , decomposition occurs at 353°C , releasing HCl and other gaseous byproducts . In contrast, 2,2-dichlorostearic acid (PubChem CID 2724592) exhibits different thermal behavior, though specific decomposition data are less documented .

Property9,10-Dichlorostearic Acid2,2-Dichlorostearic Acid
Decomposition Temperature~353°C Not explicitly reported
Primary ByproductHCl Likely HCl
Structural ImpactLoss of Cl substituentsPotential chain cleavage

Thermal analysis reveals that chlorination introduces instability, with dechlorination occurring at elevated temperatures .

Metabolic and Biochemical Reactions

In biological systems, this compound (C18) may undergo β-oxidation to form dichloromyristic acid (C14), a shorter-chain metabolite . This process involves sequential cleavage of carbon chains, reducing the molecule’s length while retaining chlorine substituents.

Reaction TypeParent CompoundMetaboliteBiological Impact
β-OxidationThis compoundDichloromyristic acidGrowth inhibition in cell cultures
(C18)(C14)Weaker effect compared to parent compound

Studies indicate dichloromyristic acid exhibits biphasic effects (growth stimulation at low concentrations, inhibition at high concentrations) in certain cell lines .

Comparison with Similar Compounds

Structural Analogues: Mono- and Polychlorinated Stearic Acids

Mono-chlorostearic acid (e.g., 9-chlorostearic acid) contains a single chlorine atom. Compared to dichlorostearic acid, it exhibits lower molecular weight and polarity, leading to differences in solubility and metabolic turnover. For instance, mono-chlorostearic acid is more readily β-oxidized in biological systems than its dichloro counterpart .

Tetrachlorostearic acid (e.g., 9,10,12,13-tetrachlorostearic acid), formed by further chlorination, has a melting point of 126.2–126.6°C, significantly higher than this compound derivatives (e.g., methyl 9,10-dichlorostearate melts at 76.0–76.4°C) . The additional chlorine atoms increase molecular rigidity and environmental persistence but hinder enzymatic degradation due to steric hindrance .

Table 1: Structural and Physical Properties of Chlorinated Stearic Acids

Compound Chlorine Atoms Melting Point (°C) Key Synthesis Method
Mono-chlorostearic acid 1 Not reported Partial chlorination of oleic acid
9,10-Dichlorostearic acid 2 76.0–76.4 (methyl ester) Chlorination of methyl oleate in chloroform
Tetrachlorostearic acid 4 126.2–126.6 Further chlorination of dichloro derivatives

Metabolic Analogues: Chlorinated Shorter-Chain Fatty Acids

This compound is metabolized via β-oxidation into dichloropalmitic acid (C₁₆:0, Cl₂) and dichloromyristic acid (C₁₄:0, Cl₂) in fish, rats, and human cells . The chlorine atoms at the C9 and C10 positions obstruct complete oxidation, leading to accumulation of these intermediates. In contrast, non-chlorinated fatty acids (e.g., oleic acid) are fully oxidized to CO₂ and water .

Dichloromyristic acid is secreted by human cells at higher rates than longer-chain analogues, suggesting a detoxification mechanism . Shorter metabolites (e.g., dichlorotridecanoic acid, C₁₃:0, Cl₂) are rarely detected, indicating metabolic arrest at C₁₄ .

Table 2: Metabolic Pathways of this compound vs. Oleic Acid

Compound Primary Metabolites Oxidation Efficiency Key Detection in Biological Systems
This compound Dichloropalmitic acid, dichloromyristic acid Low (due to Cl hindrance) Fish liver, human cell lipids
Oleic acid CO₂, H₂O, acetyl-CoA High Universal in eukaryotes

Analytical Detection and Quantification

This compound is detected using halogen-specific detectors (XSD) coupled with gas chromatography (GC). The XSD offers a detection limit of 0.2 ng for its methyl ester, surpassing traditional methods like electrolytic conductivity detection (ELCD) in stability and ease of use .

Table 3: Detection Methods for Chlorinated Fatty Acids

Method Detection Limit (this compound Methyl Ester) Selectivity (vs. Non-Chlorinated)
GC-XSD 0.2 ng >10⁴
GC-ELCD 0.5 ng ~10⁴

Toxicological and Environmental Implications

Its environmental persistence raises concerns about bioaccumulation, though its shorter-chain metabolites (e.g., dichloromyristic acid) are actively secreted by human cells, mitigating cellular toxicity .

Preparation Methods

Radical Chlorination Using Sulfuryl Chloride

Radical-mediated chlorination represents a direct approach to introducing chlorine atoms at the α-position of carboxylic acids. In this method, sulfuryl chloride (SO₂Cl₂) serves as both the chlorine source and the solvent, with azobisisobutyronitrile (AIBN) initiating radical formation:

Procedure :

  • Stearic acid (10.0 g, 35.2 mmol) is dissolved in anhydrous carbon tetrachloride (CCl₄, 50 mL) under nitrogen.
  • Sulfuryl chloride (14.2 mL, 176 mmol) and AIBN (0.5 g, 3.0 mmol) are added sequentially.
  • The mixture is refluxed at 80°C for 12 hours , during which chlorine radicals abstract α-hydrogens, forming dichlorinated products.
  • The reaction is quenched with ice water, and the organic layer is extracted with dichloromethane (DCM).
  • Purification via silica gel chromatography (hexane:DCM, 1:1) yields this compound as a white solid.

Mechanistic Insight :
The AIBN-generated radicals initiate a chain reaction, with SO₂Cl₂ decomposing to Cl- and SO₂. Sequential hydrogen abstraction and chlorine addition at the α-carbon yield the geminal dichloride. This method’s efficacy depends on the stability of the α-radical intermediate, which is enhanced by the electron-withdrawing carboxylic acid group.

Yield and Purity :
Reported yields for analogous chlorinations of saturated fatty acids range from 65–75% , with purity exceeding 90% after chromatography. Challenges include over-chlorination at secondary carbons, necessitating precise stoichiometric control.

Ketone Intermediate Route via Phosphorus Pentachloride

Geminal dichlorination can also be achieved through the conversion of a ketone intermediate to a dichloride. This two-step process involves oxidation followed by chlorination:

Step 1: Oxidation to 2-Ketostearic Acid

  • Stearic acid is treated with potassium permanganate (KMnO₄) in acidic aqueous conditions at 60°C for 6 hours .
  • The resulting 2-ketostearic acid is isolated via filtration and recrystallized from ethanol.

Step 2: Chlorination with Phosphorus Pentachloride

  • 2-Ketostearic acid (8.5 g, 28.4 mmol) is reacted with phosphorus pentachloride (PCl₅) (14.8 g, 71.0 mmol) in dry DCM at 0°C .
  • The mixture is warmed to room temperature and stirred for 24 hours , enabling nucleophilic substitution at the carbonyl carbon.
  • Hydrolysis with ice water followed by neutralization yields this compound.

Advantages and Limitations :

  • Yield : This method achieves 50–60% overall yield due to losses during oxidation and hydrolysis.
  • Selectivity : The ketone route ensures exclusive chlorination at the α-position but requires harsh oxidative conditions that may degrade the alkyl chain.

Catalytic Dichlorination Using Trichloroisocyanuric Acid (TCCA)

Adapting methodologies from alkene dichlorination, trichloroisocyanuric acid (TCCA) paired with tetrabutylammonium chloride (TBACl) offers a mild, catalytic pathway:

Procedure :

  • Stearic acid (10.0 g, 35.2 mmol) and TBACl (1.5 g, 5.3 mmol) are dissolved in DCM (30 mL).
  • TCCA (4.1 g, 17.6 mmol) is added portionwise at 0°C , and the reaction is stirred for 4 hours .
  • The mixture is diluted with hexane (20 mL), and the organic phase is washed with sodium bicarbonate.
  • Column chromatography (hexane:DCM, 1:1) isolates this compound.

Catalytic Cycle :
TBACl facilitates chlorine transfer from TCCA to the α-carbon via a halogen-bonded intermediate. This method minimizes byproducts such as polychlorinated derivatives, achieving 70–80% yields with >95% purity .

Comparative Analysis of Synthetic Routes

Method Reagents Temperature (°C) Time (h) Yield (%) Purity (%)
Radical Chlorination SO₂Cl₂, AIBN 80 12 65–75 90
Ketone Intermediate KMnO₄, PCl₅ 0–25 30 50–60 85
Catalytic (TCCA/TBACl) TCCA, TBACl 0 4 70–80 95

Key Observations :

  • The TCCA/TBACl system offers the highest efficiency and purity, leveraging mild conditions and catalytic recycling.
  • Radical chlorination is scalable but requires careful control to prevent over-chlorination.
  • The ketone route suffers from low yields due to incomplete oxidation and side reactions.

Q & A

Q. What analytical methods are recommended for detecting dichlorostearic acid in environmental or biological matrices?

this compound can be quantified using automated colorimetric methods (e.g., LAB Method ID NA-TM-1003 and VA-WI-3019) for environmental solids like soil . For biological matrices, gas chromatography coupled with halogen-specific detectors (GC/XSD) is preferred due to its sensitivity for chlorinated fatty acids. Sample preparation typically involves lipid extraction via solid-phase extraction, transesterification to methyl esters, and separation by polarity .

Q. How is this compound synthesized in chemical studies?

this compound is commonly synthesized via chlorine addition to unsaturated fatty acids like oleic acid under controlled conditions. For example, treating oleic acid with chlorine gas (Cl₂) at 40–60°C results in the formation of this compound, as observed in flour chlorination studies . Purity is verified using infrared spectroscopy (IR) to confirm the absence of unreacted double bonds (e.g., no absorption at 1700–1725 cm⁻¹ for carboxylic acids) .

Q. What are the primary metabolic pathways for this compound in human cell lines?

In cultured human cells (e.g., INT 407 and SH-SY5Y), this compound undergoes β-oxidation to shorter-chain metabolites like dichloropalmitic and dichloromyristic acids. These metabolites are secreted into the medium, suggesting a detoxification mechanism. Notably, further degradation is hindered by chlorine atoms, necessitating specialized analytical tracking via GC/XSD .

Advanced Research Questions

Q. How can experimental design address contradictions in this compound’s role in polymer science?

this compound’s incorporation into copolymers (e.g., with vinyl chloride) produces materials with varying mechanical properties. For example, vinyl 13,14-dichlorobehenate (29%)-vinyl chloride (71%) yields a flexible copolymer (brittle temperature: −2°C), while other formulations exhibit rigid behavior (brittle temperatures ≥16°C). To resolve discrepancies, researchers should standardize monomer ratios, polymerization conditions (e.g., emulsion systems), and characterize products using inherent viscosity measurements and IR spectroscopy .

Q. What methodological challenges arise when analyzing this compound in metabolomics studies, and how can they be mitigated?

In untargeted metabolomics, this compound’s low abundance and structural similarity to endogenous lipids pose challenges. A study using ESI− mode LC-MS identified this compound as a downregulated metabolite in exercise-induced bone mass improvement. To improve detection:

  • Use high-resolution mass spectrometry (HRMS) with chlorine-isotope pattern matching.
  • Apply multivariate analysis (e.g., VIP scores ≥1, fold-change thresholds ≥1.2) to prioritize significant metabolites .

Q. How can catalytic hydrodechlorination be optimized for this compound degradation in environmental remediation?

Palladium-catalyzed hydrodechlorination in supercritical CO₂ efficiently degrades this compound. Key parameters include:

  • Catalyst loading (e.g., 5% Pd/C).
  • Temperature (80–100°C) and pressure (10–15 MPa).
  • Co-solvents like ethanol to enhance solubility. Monitor reaction progress via colorimetric hydrogen peroxide assays or GC-MS .

Q. What experimental controls are critical when studying this compound formation in food chemistry?

When investigating chlorine’s interaction with flour lipids:

  • Use untreated flour as a negative control to baseline fatty acid profiles.
  • Quantify unsaturated fatty acid loss (e.g., oleic acid drops to 40% post-chlorination).
  • Confirm this compound formation via IR (absence of olefinic peaks) and GC-MS .

Methodological Notes

  • Synthesis : Chlorination reactions require strict control of Cl₂ gas flow rates to avoid over-chlorination .
  • Metabolite Tracking : Use stable isotope-labeled analogs as internal standards for GC/XSD quantification .
  • Polymer Characterization : Report inherent viscosity (e.g., 0.141–0.168 dL/g) and softening ranges (e.g., 85–90°C) for reproducibility .

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